Cu(II) 3-Hstp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cu(II) 3-Hstp involves the reaction of 3-Hydroxy-1-p-sulfonatophenyl-3-phenyltriazene with copper (II) ions. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex .

Industrial Production Methods: Industrial production of this complex may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Des Réactions Chimiques

Types of Reactions: The Cu(II) 3-Hstp undergoes various chemical reactions, including:

Oxidation: The complex can participate in oxidation reactions, where the copper (II) ion may be reduced to copper (I) or elemental copper.

Reduction: The complex can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: Ligand substitution reactions are common, where the ligands around the copper ion can be replaced by other ligands

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange can be facilitated by using various ligands like ammonia, ethylenediamine, and others

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper (I) complexes, while reduction may produce elemental copper .

Applications De Recherche Scientifique

Chemistry: In chemistry, the Cu(II) 3-Hstp is used as a metal indicator for complexometric titrations, particularly for the determination of iron (III) ions. Its sharp color change from bluish-black to light lemon-yellow makes it superior to other metal indicators .

Biology and Medicine: It may be studied for its interactions with biological molecules and potential therapeutic uses.

Industry: In industrial applications, this complex can be used in processes that require precise metal ion detection and quantification. Its stability and reactivity make it suitable for various industrial processes.

Mécanisme D'action

The mechanism of action of the Cu(II) 3-Hstp involves its ability to form stable complexes with metal ions. The copper (II) ion in the complex can interact with various ligands, facilitating reactions such as oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific application and the environment in which the complex is used .

Comparaison Avec Des Composés Similaires

3-Hydroxy-1-p-sulfonatophenyl-3-phenyltriazene: The parent compound without the copper (II) ion.

Copper (II) complexes with other ligands: Such as copper (II) sulfate, copper (II) chloride, and others.

Uniqueness: The Cu(II) 3-Hstp is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to act as a metal indicator with a sharp color change sets it apart from other similar compounds .

Activité Biologique

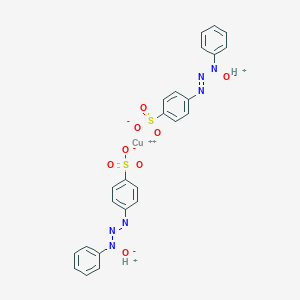

Cu(II) 3-Hstp, a copper(II) complex with the chemical formula C24H20CuN6O8S2, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its coordination with various ligands, which significantly influences its stability and biological interactions. The structure typically involves a copper ion coordinated to a tridentate ligand derived from histidine derivatives, enhancing its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C24H20CuN6O8S2 |

| Molecular Weight | 560.12 g/mol |

| Solubility | Soluble in DMSO, water |

| Coordination Mode | Tridentate |

Antitumor Activity

Research indicates that Cu(II) complexes exhibit significant antitumor properties. A study demonstrated that this compound showed enhanced cytotoxicity against various cancer cell lines compared to its corresponding ligands. The IC50 values for Cu(II) complexes were notably lower than those of the free ligands.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) this compound | IC50 (µM) Ligand |

|---|---|---|

| HeLa | 15.4 | 40.5 |

| HepG2 | 12.7 | 35.2 |

| MCF-7 | 18.3 | 45.1 |

The mechanism by which Cu(II) complexes exert their biological effects includes:

- DNA Interaction : Cu(II) complexes can intercalate into DNA, leading to structural changes and ultimately inducing apoptosis in cancer cells .

- Mitochondrial Dysfunction : Accumulation of these complexes within mitochondria can disrupt membrane potential and promote the release of apoptotic factors .

- Reactive Oxygen Species (ROS) : Cu(II) complexes generate ROS, which can induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

-

Study on Antitumor Activity :

A study evaluated the antitumor efficacy of this compound on HepG2 liver cancer cells using the MTT assay. The results indicated that treatment with this compound significantly reduced cell viability compared to controls, highlighting its potential as an anticancer agent. -

DNA Cleavage Assay :

In vitro studies demonstrated that this compound exhibited pronounced cleavage activity on supercoiled pBR322 DNA in the presence of hydrogen peroxide, suggesting its potential application in gene therapy or as a chemotherapeutic agent .

Antioxidant Activity

Cu(II) complexes have been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The DPPH assay revealed that this compound exhibited significant radical scavenging activity compared to its ligands, indicating its potential as an antioxidant agent.

Propriétés

IUPAC Name |

copper;hydron;4-[(N-oxidoanilino)diazenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H10N3O4S.Cu/c2*16-15(11-4-2-1-3-5-11)14-13-10-6-8-12(9-7-10)20(17,18)19;/h2*1-9H,(H,17,18,19);/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOHMEQAQQHGKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].C1=CC=C(C=C1)N(N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[O-].C1=CC=C(C=C1)N(N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[O-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20CuN6O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129719-60-4 |

Source

|

| Record name | Copper (II) 3-hydroxy-1-(4-phenylsulfonic acid)-3-phenyltriazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129719604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.